![molecular formula C16H10N2 B086725 Dibenzo[c,f]cinnoline CAS No. 195-31-3](/img/structure/B86725.png)
Dibenzo[c,f]cinnoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo[c,f]cinnoline is a polycyclic aromatic hydrocarbon that has gained significant attention in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine. The unique structure of dibenzo[c,f]cinnoline makes it a promising candidate for the development of novel drugs and materials. In
Wissenschaftliche Forschungsanwendungen
Dibenzo[c,f]cinnoline has been extensively studied for its potential applications in various fields of science. In chemistry, it has been used as a building block for the synthesis of complex organic molecules and materials. In biology, it has been investigated for its ability to interact with biological molecules, such as DNA and proteins. In medicine, it has been explored for its potential as an anticancer and antiviral agent.
Wirkmechanismus
The mechanism of action of dibenzo[c,f]cinnoline is not fully understood, but it is believed to involve the intercalation of the molecule into the DNA helix, leading to the disruption of DNA replication and transcription. It has also been shown to inhibit the activity of certain enzymes, such as topoisomerases and kinases, which are involved in cell division and proliferation.
Biochemische Und Physiologische Effekte
Dibenzo[c,f]cinnoline has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, it has been reported to induce DNA damage and cell cycle arrest, while at high concentrations, it can cause cell death and apoptosis. It has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
Dibenzo[c,f]cinnoline has several advantages for lab experiments, such as its high purity and stability, which make it a reliable and consistent reagent. However, it also has some limitations, such as its low solubility in water and some organic solvents, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on dibenzo[c,f]cinnoline, including:
1. Development of novel dibenzo[c,f]cinnoline derivatives with improved properties, such as solubility and specificity for certain biological targets.
2. Investigation of the potential of dibenzo[c,f]cinnoline as a therapeutic agent for various diseases, such as cancer and viral infections.
3. Exploration of the mechanism of action of dibenzo[c,f]cinnoline at the molecular level, using techniques such as X-ray crystallography and NMR spectroscopy.
4. Development of new synthetic methods for dibenzo[c,f]cinnoline, which are more efficient and environmentally friendly.
5. Application of dibenzo[c,f]cinnoline in the development of new materials, such as organic semiconductors and sensors.
Conclusion
Dibenzo[c,f]cinnoline is a versatile and promising molecule with a wide range of potential applications in various fields of science. Its unique structure and properties make it an attractive target for synthetic chemists, biologists, and materials scientists. Further research on dibenzo[c,f]cinnoline is needed to fully understand its potential and to develop new applications for this fascinating molecule.
Synthesemethoden
The synthesis of dibenzo[c,f]cinnoline involves the condensation of two molecules of phenanthrene in the presence of a strong acid catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of the final product. The yield and purity of dibenzo[c,f]cinnoline can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
Eigenschaften
CAS-Nummer |
195-31-3 |
|---|---|
Produktname |
Dibenzo[c,f]cinnoline |
Molekularformel |
C16H10N2 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
naphtho[2,1-c]cinnoline |
InChI |
InChI=1S/C16H10N2/c1-2-6-12-11(5-1)9-10-15-16(12)13-7-3-4-8-14(13)17-18-15/h1-10H |
InChI-Schlüssel |
NRUNFTFJLLMQGO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4N=N3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4N=N3 |
Synonyme |
Dibenzo[c,f]cinnoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



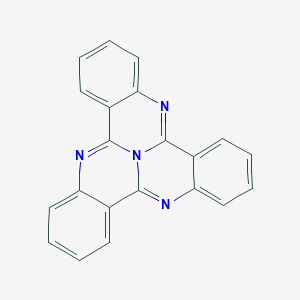


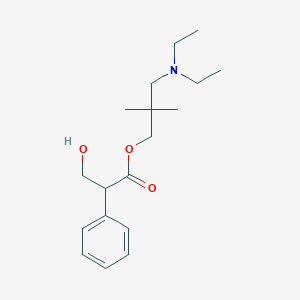
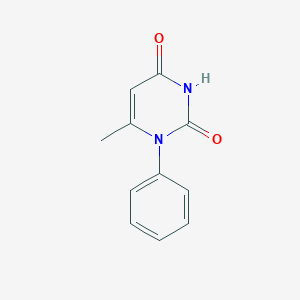
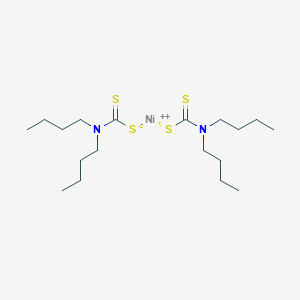
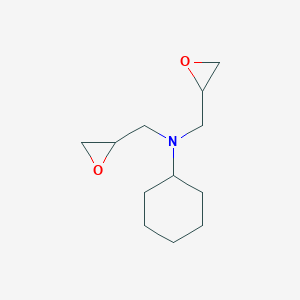
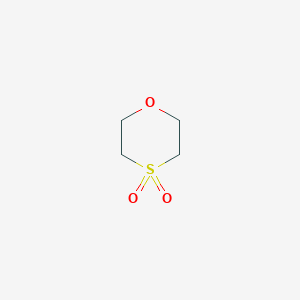
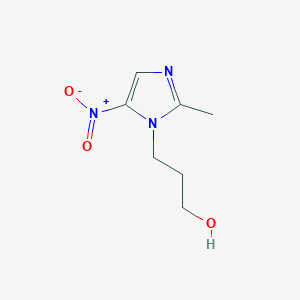
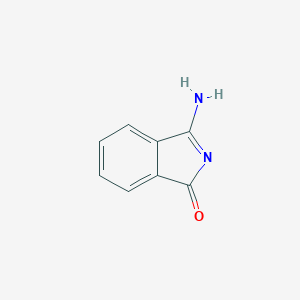

![L-Valine, N-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B86664.png)
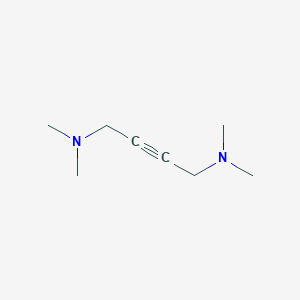
![2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl prop-2-enoate](/img/structure/B86666.png)